molecular formula C14H11F3N6O B2753916 4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine CAS No. 2380182-16-9

4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine

Cat. No.: B2753916
CAS No.: 2380182-16-9
M. Wt: 336.278
InChI Key: YDXPIJVACUPSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a trifluoromethyl-substituted pyridine ring, an azetidine ring, and a triazolopyridazine scaffold. The presence of these functional groups imparts the compound with unique chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

The synthesis of 4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursorsReaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .

Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product while minimizing the use of hazardous reagents and solvents. Techniques such as microwave-assisted synthesis and flow chemistry are being explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine undergoes a variety of chemical reactions, including:

These reactions are typically conducted under controlled conditions, with specific reagents and solvents chosen to achieve the desired transformations. The major products formed from these reactions depend on the nature of the reagents and the specific reaction conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with the binding of ligands to their receptors, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other related compounds.

Properties

IUPAC Name

6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6O/c15-14(16,17)11-5-9(3-4-18-11)24-10-6-22(7-10)13-2-1-12-20-19-8-23(12)21-13/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXPIJVACUPSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C=NN=C3C=C2)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.